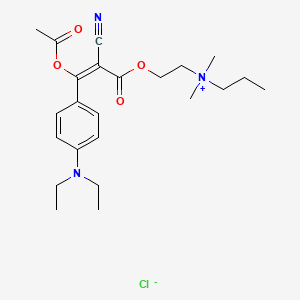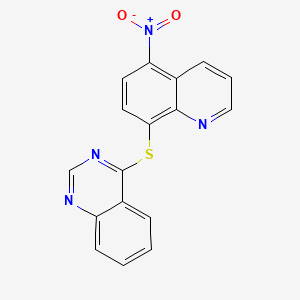
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)-: is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This specific compound is characterized by the presence of a nitro group at the 5th position of the quinoline ring and a thioether linkage connecting it to the quinazoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- typically involves multiple steps. One common method includes the condensation of quinoline derivatives with appropriate thiol reagents under controlled conditions. The reaction often requires the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The thioether linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted quinazoline derivatives .
Applications De Recherche Scientifique
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage allows the compound to bind to proteins and enzymes, inhibiting their activity and disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone: An oxidized form of quinazoline with a wide range of biological activities.
Quinoline: A simpler structure with diverse pharmacological properties.
Thioethers: Compounds with similar sulfur-containing linkages but different core structures.
Uniqueness
Quinazoline, 4-((5-nitro-8-quinolinyl)thio)- is unique due to its specific combination of a quinazoline core, a nitro group, and a thioether linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
102244-04-2 |
|---|---|
Formule moléculaire |
C17H10N4O2S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-(5-nitroquinolin-8-yl)sulfanylquinazoline |
InChI |
InChI=1S/C17H10N4O2S/c22-21(23)14-7-8-15(16-12(14)5-3-9-18-16)24-17-11-4-1-2-6-13(11)19-10-20-17/h1-10H |
Clé InChI |
JAXSMLDYFOFCOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


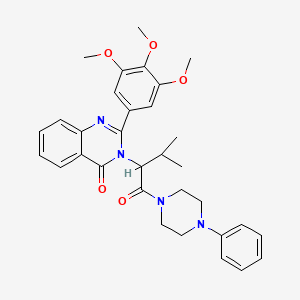
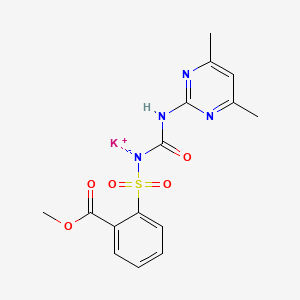
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
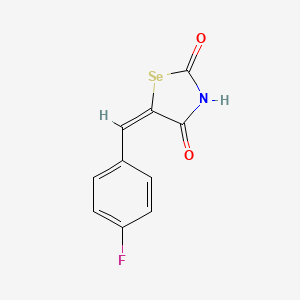

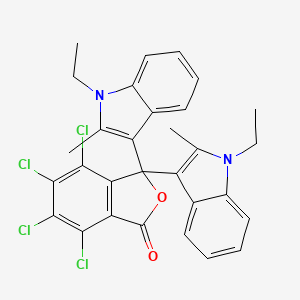
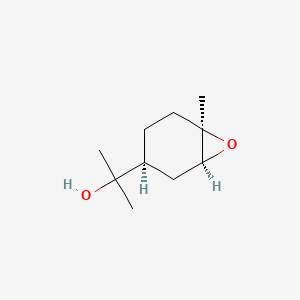
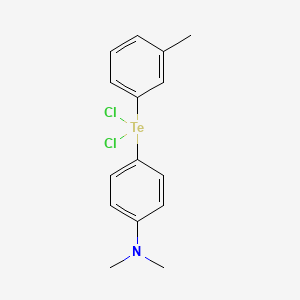
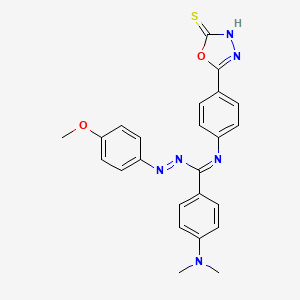
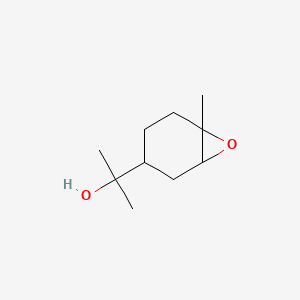
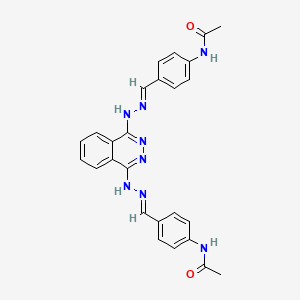
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
